4-Methylthiomorpholine 1,1-dioxide
Overview
Description
4-Methylthiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C5H11NO2S . It has an average mass of 149.211 Da and a monoisotopic mass of 149.051056 Da .
Molecular Structure Analysis
The molecular structure of this compound has been determined by single-crystal X-ray diffraction techniques . The crystals are monoclinic, with specific parameters . The structure was refined using counter methods .Physical and Chemical Properties Analysis
This compound has a molecular weight of 149.21 g/mol . It has a computed XLogP3-AA of -0.6, indicating its solubility in water and lipids . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . Its exact mass is 149.05104977 g/mol, and its monoisotopic mass is also 149.05104977 g/mol . It has a topological polar surface area of 45.8 Ų, a heavy atom count of 9, a formal charge of 0, and a complexity of 166 .Scientific Research Applications
Catalyst Activation in Chemical Reactions
4-Methylthiomorpholine 1,1-dioxide is explored in the context of catalyst activation. In a study by Saleem et al. (2014), the compound is used in conjunction with organochalcogen ligands for catalytic applications, such as transfer hydrogenation and oxidation of alcohols. This showcases its potential in enhancing catalytic efficiency in various chemical reactions (Saleem et al., 2014).
Functionalization in Material Science
Chen et al. (2016) investigated the use of similar compounds in the functionalization of graphene oxide. This research opens pathways for its application in material science, particularly in enhancing the sorption capacities of materials for dye and heavy metal removal (Chen et al., 2016).
Photoluminescence in Solid State Chemistry
Barbarella et al. (2001) explored the photoluminescence properties of related sulfur dioxide compounds in solid-state chemistry. Such studies are crucial for understanding the optical properties of materials, which have implications in fields like photonics and display technology (Barbarella et al., 2001).
Plant Biology Research
In plant biology, this compound has been used as a solvent to study the release of male gametophytes from pollen walls, as reported by Loewus et al. (1985). This application is significant in understanding plant reproduction and pollen biology (Loewus et al., 1985).
Histochemical Techniques
Burstone (1959) detailed the use of related compounds in histochemical techniques for demonstrating tissue oxidase. Such applications are vital in medical research and diagnostics (Burstone, 1959).
Textile Industry
Rosenau et al. (2001) discussed the side reactions and byproduct formation in the Lyocell process, which involves N-Methylmorpholine N-oxide. This research is relevant to the textile industry, particularly in fiber production and environmental impact assessment (Rosenau et al., 2001).
Environmental Sciences
In environmental sciences, Block and Eswarakrishnan (1986) synthesized derivatives of 4-Methylthio-1,2-dithiolane, a photosynthesis inhibitor. Studies like these are crucial for understanding environmental impact and developing ecological strategies (Block & Eswarakrishnan, 1986).
Safety and Hazards
4-Methylthiomorpholine 1,1-dioxide may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or eye contact, specific first aid measures should be taken .
Properties
IUPAC Name |
4-methyl-1,4-thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-6-2-4-9(7,8)5-3-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZCOWMSBOJCLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCS(=O)(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179992 | |
Record name | Thiomorpholine, 4-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25343-91-3 | |
Record name | Thiomorpholine, 4-methyl-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25343-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiomorpholine, 4-methyl-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylthiomorpholine-1,1-dioxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84240 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiomorpholine, 4-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylthiomorpholine 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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